molecular formula C10H14ClN5S B279905 N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine

N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine

Cat. No.: B279905
M. Wt: 271.77 g/mol
InChI Key: PHIQLPCIHNKBRD-UHFFFAOYSA-N
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Description

N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a butyl group, a chloro-substituted pyrazole ring, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the thiadiazole ring: This involves the cyclization of thiosemicarbazides with carbon disulfide or similar reagents.

    Attachment of the butyl group: Alkylation of the thiadiazole ring with butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-5-(4-chloro-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Lacks the methyl group on the pyrazole ring.

    N-butyl-5-(4-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine: Lacks the chloro group on the pyrazole ring.

    N-butyl-5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-thiol: Contains a thiol group instead of an amine group.

Uniqueness

The presence of both the chloro and methyl groups on the pyrazole ring, along with the butyl group and amine functionality, may confer unique chemical and biological properties to N-butyl-N-[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-yl]amine, making it distinct from its analogs.

Properties

Molecular Formula

C10H14ClN5S

Molecular Weight

271.77 g/mol

IUPAC Name

N-butyl-5-(4-chloro-1-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H14ClN5S/c1-3-4-5-12-10-14-13-9(17-10)8-7(11)6-16(2)15-8/h6H,3-5H2,1-2H3,(H,12,14)

InChI Key

PHIQLPCIHNKBRD-UHFFFAOYSA-N

SMILES

CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C

Canonical SMILES

CCCCNC1=NN=C(S1)C2=NN(C=C2Cl)C

Origin of Product

United States

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